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Compound of Interest

Compound Name: 1-(3-Bromophenyl)piperidin-4-one

Cat. No.: B1292928 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals

detailing the spectroscopic nuances of ortho-, meta-, and para-bromophenyl piperidinone

isomers. This report provides a side-by-side comparison of their ¹H NMR, ¹³C NMR, IR, and

Mass Spectrometry data, alongside a detailed experimental protocol for their synthesis.

The substitution pattern of the bromine atom on the phenyl ring of bromophenyl piperidinones

significantly influences their electronic environment and, consequently, their spectroscopic

properties. Understanding these differences is crucial for the unambiguous identification and

characterization of these isomers in various research and development settings. This guide

presents a detailed comparative analysis of the spectroscopic data for ortho-, meta-, and para-

bromophenyl piperidinones to aid in their differentiation.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the three isomers. The data for

the para isomer is based on the closely related compound, 4-(4'-bromophenyl)piperidine, and

the data for the ortho and meta isomers are predicted based on established spectroscopic

principles and data from analogous compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted/Adapted)
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Proton

ortho-Bromophenyl

Piperidinone

(Predicted δ, ppm)

meta-Bromophenyl

Piperidinone

(Predicted δ, ppm)

para-Bromophenyl

Piperidinone

(Adapted from 4-(4'-

Bromophenyl)piperid

ine)[1]

Piperidinone-Hα 3.20 - 3.40 (m) 3.10 - 3.30 (m) 3.06 - 3.09 (m)

Piperidinone-Hβ 2.70 - 2.90 (m) 2.60 - 2.80 (m) 2.64 - 2.70 (m)

Piperidinone-Hγ 1.60 - 1.80 (m) 1.50 - 1.70 (m) 1.55 - 1.70 (m)

Aromatic-H
7.55 (dd), 7.30 (td),

7.15 (dd), 7.05 (td)

7.40 (t), 7.25 (ddd),

7.10 (ddd), 7.00 (t)

7.31 (d, J=8.0 Hz),

7.13 (d, J=8.0 Hz)

Table 2: ¹³C NMR Spectroscopic Data (Predicted/Adapted)

Carbon

ortho-Bromophenyl

Piperidinone

(Predicted δ, ppm)

meta-Bromophenyl

Piperidinone

(Predicted δ, ppm)

para-Bromophenyl

Piperidinone

(Adapted from 4-(4'-

Bromophenyl)piperid

ine)[1]

C=O ~170 ~170 Not Applicable

Piperidinone-Cα ~50 ~50 45.6

Piperidinone-Cβ ~35 ~35 32.7

Piperidinone-Cγ ~30 ~30 Not Applicable

Aromatic-C (C-Br) ~123 ~122 119.4

Aromatic-C
~145, 133, 128, 127,

125

~148, 130, 129, 126,

123

145.3, 131.2, 128.5,

128.2

Table 3: Key IR Absorption Bands (Predicted)
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Vibrational Mode
ortho-Bromophenyl

Piperidinone (cm⁻¹)

meta-Bromophenyl

Piperidinone (cm⁻¹)

para-Bromophenyl

Piperidinone (cm⁻¹)

C=O Stretch ~1710 ~1715 ~1720

C-N Stretch ~1180 ~1190 ~1200

C-Br Stretch ~650 ~700 ~820

Aromatic C-H Stretch ~3050 ~3060 ~3070

Aliphatic C-H Stretch 2850-2950 2850-2950 2850-2950

Table 4: Mass Spectrometry Data (Predicted)

Isomer Molecular Ion (m/z) Key Fragmentation Pattern

ortho-Bromophenyl

Piperidinone
253/255 (M⁺, M⁺+2)

Loss of Br, fragmentation of

the piperidinone ring.

meta-Bromophenyl

Piperidinone
253/255 (M⁺, M⁺+2)

Loss of Br, fragmentation of

the piperidinone ring.

para-Bromophenyl

Piperidinone
253/255 (M⁺, M⁺+2)

Loss of Br, fragmentation of

the piperidinone ring.[1]

Experimental Protocols
A general and efficient method for the synthesis of N-aryl-substituted 4-piperidones is the

Mannich reaction. This one-pot, three-component condensation reaction offers a

straightforward route to the desired products.

General Synthesis of Bromophenyl Piperidinones via Mannich Reaction:

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, add the appropriate bromobenzaldehyde (ortho, meta, or para), a ketone (e.g.,

acetone or a derivative), and an ammonium salt (e.g., ammonium acetate) in a suitable

solvent such as ethanol.
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Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several

hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent

is removed under reduced pressure.

Purification: The crude product is then purified by column chromatography on silica gel using

an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure

bromophenyl piperidinone isomer.

Spectroscopic Analysis:

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer

using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the

internal standard.

IR Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR)

spectrometer. Samples are typically analyzed as a thin film on a salt plate or as a KBr pellet.

Mass Spectrometry: Mass spectra are recorded on a mass spectrometer using electrospray

ionization (ESI) or electron impact (EI) techniques.

Visualizing the Synthesis
The following diagram illustrates the general workflow for the synthesis of bromophenyl

piperidinones using the Mannich reaction.
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Caption: General workflow for the synthesis of bromophenyl piperidinones.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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